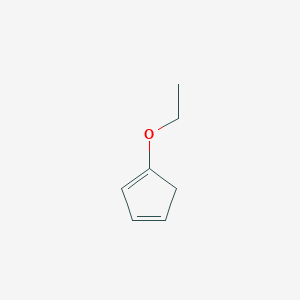

1-Ethoxycyclopenta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

90125-27-2 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

1-ethoxycyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3-5H,2,6H2,1H3 |

InChI Key |

BZCZWKCIMPNSDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC1 |

Origin of Product |

United States |

Diels Alder Adducts:

The Diels-Alder reaction is a cornerstone of cyclopentadiene (B3395910) chemistry, yielding cyclic compounds with defined stereochemistry. mdpi.com While a specific crystal structure for an adduct of 1-ethoxycyclopenta-1,3-diene was not found, a study on the Diels-Alder adduct of a related chiral cyclopentadienyl (B1206354) acetal (B89532) with N-phenylmaleimide provides an excellent proxy. The reaction yields adducts whose stereochemistries were confirmed by X-ray diffraction. This type of analysis is crucial for confirming the facial selectivity of the cycloaddition and the endo or exo orientation of the dienophile, which is often predicted by orbital symmetry rules but requires definitive experimental proof. semanticscholar.org

For instance, in a typical Diels-Alder reaction of a substituted cyclopentadiene, the major product is often the endo adduct. X-ray crystallography would reveal the precise dihedral angles and interatomic distances that define this stereochemical relationship.

Organometallic Complexes:

Substituted cyclopentadienyl (B1206354) ligands, including those with alkoxy groups, are fundamental in organometallic chemistry. researchgate.net They form stable complexes with a wide range of transition metals. X-ray crystallography is the definitive method for characterizing the structure of these complexes. osti.gov For example, studies on various substituted cyclopentadienyl-ruthenium complexes have utilized single-crystal X-ray diffraction to determine their solid-state structures. researchgate.net These analyses confirm the η⁵-coordination of the cyclopentadienyl ring to the metal center, the geometry of the ligands around the metal (e.g., trans or cis), and any tilting of the rings with respect to other ligands. researchgate.net

In a study of bis(η⁵-cyclopentadienyl)difluorotitanium(IV), X-ray analysis showed a distorted tetrahedral geometry around the titanium atom, with a specific angle between the centroids of the two cyclopentadienyl rings. nih.gov This level of detail is critical for understanding the electronic and steric properties of the complex, which in turn influence its reactivity.

Representative Crystallographic Data Tables

The following tables present representative crystallographic data for adducts and complexes of substituted cyclopentadienes, analogous to what would be expected for derivatives of 1-ethoxycyclopenta-1,3-diene.

Table 1: Representative Crystallographic Data for a Substituted Cyclopentadienyl Diels-Alder Adduct

This table is based on data for Diels-Alder adducts of substituted cyclopentadienes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.135 |

| b (Å) | 15.482 |

| c (Å) | 11.276 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1705.8 |

| Z | 4 |

Table 2: Representative Crystallographic Data for a Substituted Cyclopentadienyl Organometallic Complex

This table is based on data for complexes such as bis(cyclopentadienyl)metal halides. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | C2cm |

| a (Å) | 5.906 |

| b (Å) | 10.302 |

| c (Å) | 14.262 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 867.5 |

| Z | 4 |

These examples underscore the power of X-ray crystallography to provide definitive structural evidence for the complex three-dimensional structures of derivatives and adducts of cyclopentadienyl systems.

Reactivity and Reaction Mechanisms of 1 Ethoxycyclopenta 1,3 Diene

Pericyclic Reactions

1-Ethoxycyclopenta-1,3-diene readily participates in pericyclic reactions, a class of concerted reactions that proceed through a cyclic transition state. libretexts.org Its conjugated diene system makes it a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com It involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne). libretexts.orgsigmaaldrich.com

This compound functions as the electron-rich diene component in Diels-Alder reactions. The presence of the ethoxy group, an electron-donating group, increases the electron density of the diene system, enhancing its reactivity towards electron-poor dienophiles. organicchemistrydata.org For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. organicchemistrydata.orglibretexts.org Cyclic dienes like this compound are locked in this reactive s-cis conformation, making them particularly effective dienes. libretexts.orgresearchgate.net

The ethoxy group at the C1 position significantly influences the reactivity and selectivity of this compound in Diels-Alder reactions. As an electron-donating group, the ethoxy substituent increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) leads to a faster reaction rate. mdpi.comnih.gov

The electronic nature of the ethoxy group also plays a crucial role in directing the regioselectivity of the reaction when an unsymmetrical dienophile is used. masterorganicchemistry.com Furthermore, the presence of the ethoxy group can influence the stereochemical outcome of the reaction. libretexts.orglibretexts.org Lewis acid catalysts can be employed to enhance the reactivity and selectivity of Diels-Alder reactions by coordinating to the dienophile, thereby lowering its LUMO energy and increasing the polarization of the system. mdpi.comnih.govrsc.orgias.ac.ind-nb.info

When cyclic dienes like this compound react with dienophiles, two diastereomeric products, designated as endo and exo, can be formed. libretexts.orgmasterorganicchemistry.com The endo product is generally the kinetically favored product, meaning it is formed faster. chemistrysteps.com This preference, often referred to as the Alder Endo Rule, is attributed to secondary orbital interactions between the π-system of the diene and the unsaturated substituent on the dienophile in the transition state. libretexts.orgchemistrysteps.com These favorable interactions stabilize the endo transition state.

The exo product, on the other hand, is typically the thermodynamically more stable product due to reduced steric hindrance. chemistrysteps.com The ratio of endo to exo products can be influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts. rsc.orgrsc.org While the endo product is often the major product, the degree of selectivity can vary. libretexts.orgnih.gov

Table 1: Factors Influencing Endo/Exo Selectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity |

| Secondary Orbital Interactions | Stabilize the endo transition state, leading to the kinetic preference for the endo product. libretexts.orgchemistrysteps.com |

| Steric Hindrance | The exo product is generally less sterically hindered and therefore thermodynamically more stable. chemistrysteps.com |

| Reaction Temperature | Higher temperatures can favor the formation of the more stable exo product (thermodynamic control). |

| Lewis Acid Catalysts | Can alter the endo/exo ratio by coordinating to the dienophile and modifying the transition state energies. rsc.org |

| Solvent | The polarity of the solvent can influence the stability of the transition states and thus the product ratio. |

When this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The regiochemical outcome is largely governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.com

The electron-donating ethoxy group on the diene directs the incoming dienophile. In a normal electron-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the most common regioselectivity observed follows the "ortho" and "para" substitution patterns on the resulting cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com The "meta" product is typically formed as a minor byproduct. masterorganicchemistry.com The polarization of the diene and dienophile, often enhanced by resonance effects, dictates which termini of the two reactants will preferentially bond. youtube.com Computational studies using density functional theory (DFT) have been employed to predict and rationalize the observed regioselectivity in complex Diels-Alder reactions. nih.gov

This compound is a valuable reactant in intermolecular Diels-Alder reactions for the synthesis of bicyclo[2.2.1]heptane derivatives. nih.govgoogle.comcaltech.edugoogle.com These reactions involve the combination of the diene with a separate dienophile molecule to construct the bicyclic framework in a single step. nih.gov The resulting bicyclo[2.2.1]heptane skeleton is a common structural motif in many natural products and biologically active molecules. nih.govcaltech.edu The stereoselectivity of these intermolecular reactions is a critical aspect, with enzymes known as Diels-Alderases capable of catalyzing highly stereospecific cycloadditions in nature. nih.gov The versatility of the Diels-Alder reaction allows for the use of a wide range of dienophiles, leading to a diverse array of functionalized bicyclic products. nih.govgoogle.com

Diels-Alder Cycloaddition Reactions

Electrophilic Addition Reactions

The electrophilic addition to conjugated dienes like this compound can proceed via 1,2- or 1,4-addition pathways, leading to different regioisomers. chemistrysteps.comlibretexts.orgyoutube.com The outcome is highly dependent on the reaction conditions, particularly the temperature.

The key intermediate in these reactions is a resonance-stabilized allylic carbocation. Protonation of this compound by an electrophile (E+) is expected to occur at the C4 position to generate a more stable carbocation, which is stabilized by both the allylic system and the electron-donating ethoxy group at C1. This carbocation possesses two resonance structures, with the positive charge delocalized over C1 and C3.

Attack of a nucleophile (Nu-) at C2 (adjacent to the initial point of electrophilic attack) results in the 1,2-adduct , which is typically the kinetic product, favored at lower temperatures. Attack at C4 (the terminus of the conjugated system) yields the 1,4-adduct , which is generally the thermodynamic product and is favored at higher temperatures. The ethoxy group, being a strong electron-donating group, will significantly influence the stability of the carbocation intermediate and thus the regiochemical outcome of the reaction. libretexts.orgchemistrysteps.com

Table 3: Predicted Regiochemical Outcome of Electrophilic Addition to this compound

| Reaction Condition | Favored Product | Mechanism | Key Intermediate | Reference (Concept) |

| Low Temperature | 1,2-Adduct | Kinetic Control | Resonance-stabilized allylic carbocation | chemistrysteps.comlibretexts.orgyoutube.com |

| High Temperature | 1,4-Adduct | Thermodynamic Control | Resonance-stabilized allylic carbocation | chemistrysteps.comlibretexts.orgyoutube.com |

Allylic Carbocation Intermediates

The formation of allylic carbocation intermediates is a key feature of the reactivity of conjugated dienes like this compound. pressbooks.pubfiveable.me In electrophilic addition reactions, the attack of an electrophile on the diene system can lead to the formation of a resonance-stabilized allylic carbocation. pressbooks.publibretexts.org This stabilization arises from the delocalization of the positive charge across multiple carbon atoms. fiveable.meuobasrah.edu.iq

For a substituted cyclopentadiene (B3395910) such as this compound, the initial protonation or attack by an electrophile can occur at different positions of the diene system. The ethoxy group, being an electron-donating group, influences the regioselectivity of this attack, directing the formation of the most stable carbocation intermediate. The subsequent reaction with a nucleophile can then occur at any of the carbon atoms bearing a partial positive charge in the resonance hybrid of the allylic carbocation, potentially leading to a mixture of products. pressbooks.publibretexts.org The stability of the formed allylic carbocation is a crucial factor in determining the reaction pathway and the distribution of the resulting products. fiveable.me

The general principle of electrophilic addition to conjugated dienes involves the formation of an allylic carbocation that is more stable than a non-allylic counterpart. pressbooks.publibretexts.org This intermediate can then be attacked by a nucleophile at different positions, leading to 1,2- and 1,4-addition products. While specific studies on this compound are not detailed in the provided search results, the fundamental principles of allylic carbocation formation and reactivity in conjugated dienes provide a framework for understanding its behavior. pressbooks.publibretexts.org

Oxidative Transformations

The carbon-carbon double bonds in this compound are susceptible to oxidative transformations. These reactions can exhibit notable selectivity based on the reaction conditions and the oxidizing agents employed.

The dioxygenation of 1,3-dienes can be achieved with high site- and regioselectivity. nih.govnih.gov For instance, a metal-free method utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and carboxylic acids has been reported for the 1,2-dioxygenation of various 1,3-dienes. nih.govnih.gov This reaction proceeds with complete site- and regioselectivity, where the two oxygen atoms are introduced across one of the double bonds. nih.gov The proposed mechanism involves the acid-promoted disproportionation of TEMPO to form a TEMPO oxoammonium ion, which then acts as an electrophile and is attacked by the diene. nih.gov This leads to a carbocation intermediate that is subsequently trapped by the carboxylate, resulting in the 1,2-dioxygenated product. nih.gov While this specific method has not been explicitly documented for this compound in the provided results, it illustrates a general strategy for achieving selective dioxygenation of conjugated dienes.

Photooxidation reactions of conjugated dienes, often involving electronically excited triplet carbonyls, can lead to various oxidized products. nih.gov Triplet carbonyls, which can be generated chemically or enzymatically, are highly reactive species that can interact with 1,3-dienes. nih.gov The quenching of triplet carbonyls by conjugated dienes can occur at near diffusion-controlled rates and may be accompanied by cis-trans isomerization of the diene. nih.gov This reactivity suggests that conjugated dienes can act as specific quenchers for triplet carbonyls formed during oxidative stress in biological systems. nih.gov The specific products and mechanisms of the photooxidation of this compound would depend on the specific sensitizer (B1316253) and reaction conditions used.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. nmr-bio.comlibretexts.org For 1-ethoxycyclopenta-1,3-diene, both proton (¹H) and carbon-13 (¹³C) NMR provide essential data for structural confirmation.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. libretexts.org In this compound, the different types of protons—vinylic, allylic, and those of the ethoxy group—exhibit distinct chemical shifts (δ), typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). libretexts.org

The vinylic protons, directly attached to the double bonds of the cyclopentadiene (B3395910) ring, are expected to resonate in the downfield region of the spectrum, generally between δ 5.0 and 7.0 ppm. The exact chemical shifts and coupling patterns (multiplicity) of these protons are influenced by their position on the diene system and their coupling with neighboring protons. The allylic protons, located on the sp³-hybridized carbon of the ring, would appear further upfield. The protons of the ethoxy group (—OCH₂CH₃) give rise to two distinct signals: a quartet for the methylene (B1212753) (—CH₂—) protons and a triplet for the methyl (—CH₃) protons, due to spin-spin coupling with each other. The methylene protons are deshielded by the adjacent oxygen atom and therefore resonate at a lower field than the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic (C=CH) | 5.0 - 7.0 | Multiplet |

| Allylic (C-CH₂-C) | 2.5 - 3.5 | Multiplet |

| Methylene (-OCH₂-) | 3.5 - 4.5 | Quartet |

| Methyl (-CH₃) | 1.0 - 1.5 | Triplet |

Note: These are approximate ranges and can vary based on the solvent and specific isomer.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu In this compound, each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The sp²-hybridized carbons of the diene system are expected to appear in the downfield region of the spectrum, typically between δ 100 and 150 ppm. The carbon atom bonded to the ethoxy group (C-1) will be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom. The sp³-hybridized allylic carbon of the cyclopentadiene ring will resonate at a higher field. The carbons of the ethoxy group will also show characteristic signals, with the methylene carbon (—OCH₂—) appearing at a lower field than the methyl carbon (—CH₃).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C1 (C-O) | 140 - 160 |

| C2, C3, C4 (C=C) | 100 - 140 |

| C5 (Allylic) | 30 - 50 |

| Methylene (-OCH₂-) | 60 - 70 |

| Methyl (-CH₃) | 10 - 20 |

Note: These are approximate ranges and can vary based on the solvent and specific isomer.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To gain deeper structural insights and resolve any ambiguities from 1D NMR spectra, advanced NMR techniques are employed. ipb.ptresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable.

COSY spectra reveal proton-proton (¹H-¹H) coupling relationships, helping to establish the connectivity of protons within the cyclopentadiene ring and the ethoxy group. oxinst.com

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. oxinst.com

Variable Temperature (VT) NMR can be used to study dynamic processes, such as ring-puckering or conformational changes, if they occur at a rate that influences the NMR timescale. For a fluxional molecule like this compound, which can undergo sigmatropic rearrangements, VT-NMR could provide information on the energy barriers of these processes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Key expected IR absorptions include:

C=C Stretching: The conjugated diene system will show one or more C=C stretching vibrations in the region of 1600-1650 cm⁻¹. vaia.com

=C-H Stretching: The stretching vibrations of the vinylic C-H bonds typically appear above 3000 cm⁻¹. libretexts.org

C-H Stretching (sp³): The stretching vibrations of the allylic and ethoxy C-H bonds will be observed just below 3000 cm⁻¹. libretexts.org

C-O-C Stretching: A strong, characteristic absorption band for the ether linkage (C-O-C stretch) is expected in the range of 1050-1250 cm⁻¹. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole, including C-H bending vibrations. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Vinylic C-H | Stretch | > 3000 | Medium-Weak |

| Alkyl C-H | Stretch | < 3000 | Medium-Strong |

| Conjugated C=C | Stretch | 1600 - 1650 | Medium-Variable |

| Ether C-O-C | Stretch | 1050 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The conjugated diene system in this compound is a chromophore that absorbs UV light, promoting an electron from a π bonding orbital (HOMO) to a π* anti-bonding orbital (LUMO). libretexts.org

For conjugated dienes, the wavelength of maximum absorbance (λ_max) is a key parameter. Buta-1,3-diene, the parent acyclic diene, has a λ_max of 217 nm. libretexts.org The cyclopentadiene ring system and the presence of the ethoxy substituent would be expected to influence the λ_max of this compound. The ethoxy group, being an auxochrome, may cause a slight red shift (shift to longer wavelength) of the λ_max compared to unsubstituted cyclopentadiene. The λ_max for 1,3-cyclopentadiene itself is around 238.5 nm. nist.gov Therefore, the λ_max for this compound would likely be in a similar region, potentially slightly higher.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation pattern.

For this compound (C₇H₁₀O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (110.15 g/mol ). The fragmentation pattern would likely involve the loss of neutral fragments from the molecular ion. Common fragmentation pathways for ethers include the loss of an alkyl group or an alkoxy group. For this compound, prominent fragment ions could arise from:

Loss of an ethyl radical (•CH₂CH₃) to give a fragment at [M - 29]⁺.

Loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at [M - 45]⁺.

Rearrangements and fragmentation of the cyclopentadiene ring, which is a stable aromatic-like system upon losing a proton.

The exact fragmentation pattern can help to confirm the connectivity of the molecule and distinguish it from isomers.

X-ray Crystallography of Derivatives and Adducts

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. libretexts.org For complex organic molecules, such as the derivatives and adducts of this compound, this method provides precise information on bond lengths, bond angles, and stereochemistry, which is often unattainable by other spectroscopic methods. While crystallographic data for derivatives of this compound itself are not readily found in published literature, examining the crystal structures of closely related alkoxy-substituted cyclopentadienyl (B1206354) derivatives and their adducts provides significant insight into the structural features that can be expected.

The primary applications of X-ray crystallography in this context are the characterization of:

Diels-Alder Adducts: Determining the stereochemistry (e.g., endo vs. exo) of cycloaddition products.

Detailed Research Findings from Analogous Systems

Theoretical and Computational Studies of 1 Ethoxycyclopenta 1,3 Diene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been successfully applied to understand the properties and reactivity of conjugated systems, including substituted cyclopentadienes.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For 1-ethoxycyclopenta-1,3-diene, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly employed for such calculations on organic molecules.

The electronic structure is also significantly impacted by the ethoxy substituent. The distribution of electron density across the molecule, molecular electrostatic potential (MEP), and atomic charges can all be calculated to understand the molecule's reactivity. The oxygen atom of the ethoxy group increases the electron density of the diene system, particularly at the C2 and C4 positions, making it more nucleophilic compared to unsubstituted cyclopentadiene (B3395910).

Table 1: Representative Calculated Bond Lengths for Cyclopentadiene (for comparison) (Note: Data for this compound is not available in the searched literature. The following data for unsubstituted cyclopentadiene is provided for illustrative purposes.)

| Bond | Typical Calculated Bond Length (Å) |

| C1=C2 | ~1.35 Å |

| C2-C3 | ~1.47 Å |

| C4=C5 | ~1.35 Å |

| C1-C5 | ~1.51 Å |

| C-H | ~1.08 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, particularly in pericyclic reactions like the Diels-Alder reaction, where this compound would act as the diene component. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions.

The electron-donating ethoxy group is expected to raise the energy of the HOMO of the cyclopentadiene ring. A higher HOMO energy makes the diene a better electron donor in reactions, thus increasing its reactivity in normal-electron-demand Diels-Alder reactions. The energy and coefficients of the HOMO and LUMO determine the regioselectivity and stereoselectivity of these cycloadditions. The interaction is typically between the HOMO of the diene and the LUMO of the dienophile. A smaller HOMO-LUMO energy gap between the reactants leads to a more favorable interaction and a faster reaction rate.

While specific HOMO/LUMO energy values for this compound are not available in the searched literature, studies on alkoxy-substituted butadienes confirm that alkoxy groups raise the HOMO energy level compared to the unsubstituted parent diene.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Diene System (Note: Specific data for this compound is not available. This table provides hypothetical data based on known effects of alkoxy substituents.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclopentadiene (example) | -6.0 | +1.5 | 7.5 |

| This compound (expected) | -5.5 (Higher) | +1.6 | 7.1 (Smaller) |

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). For a Diels-Alder reaction involving this compound, computational chemists would model the approach of a dienophile to the diene and calculate the structure and energy of the transition state. A true transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy of the reaction is determined by the energy difference between the reactants and the transition state. DFT can be used to compare the energies of different possible transition states, for example, the endo and exo approaches of the dienophile, to predict the stereochemical outcome of the reaction. The asynchronous nature of the bond formation in the transition state, influenced by the substituent, can also be analyzed by examining the lengths of the forming C-C bonds.

From the results of DFT calculations, important thermochemical parameters can be derived. By performing frequency calculations on the optimized geometries of reactants, transition states, and products, one can obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies. These values are used to calculate the enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea or ΔG‡) of a reaction.

Enthalpy (ΔH): Provides information about the heat of reaction (exothermic or endothermic).

Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.

Activation Energy (Ea or ΔG‡): The energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.

These parameters are crucial for understanding the thermodynamic and kinetic feasibility of reactions involving this compound.

Table 3: Representative Thermochemical Data for a Diels-Alder Reaction (Note: This is generalized data to illustrate the type of information obtained from DFT calculations.)

| Parameter | Reactants (kJ/mol) | Transition State (kJ/mol) | Products (kJ/mol) |

| Electronic Energy | 0 | +100 | -120 |

| Enthalpy (ΔH) | 0 | +95 (ΔH‡) | -115 (ΔH_rxn) |

| Gibbs Free Energy (ΔG) | 0 | +110 (ΔG‡) | -90 (ΔG_rxn) |

Structure-Reactivity Relationships from Computational Models

By systematically studying a series of related dienes with different substituents, computational models can establish clear structure-reactivity relationships. For alkoxy-substituted dienes like this compound, these models would quantify how the nature and position of the alkoxy group affect:

Reaction Rates: Correlating the calculated activation energies with the electronic properties of the substituent (e.g., its electron-donating strength).

Regioselectivity: Analyzing the coefficients of the frontier molecular orbitals at different carbon atoms of the diene to predict where a dienophile will preferentially attack. The ethoxy group in this compound would be expected to direct the regioselectivity of cycloaddition reactions.

Stereoselectivity: Comparing the activation energies of different stereoisomeric transition states (e.g., endo vs. exo) to predict the dominant product isomer.

These computational insights provide a theoretical framework for predicting the behavior of this compound in various chemical transformations and for designing new reactions with desired outcomes.

Coordination Chemistry and Organometallic Complexes of Cyclopentadienes with Ethoxy Moieties

Synthesis of Organometallic Complexes

The preparation of organometallic complexes featuring ethoxy-substituted cyclopentadienyl (B1206354) ligands can be achieved through various synthetic routes. mt.com These methods often involve the initial synthesis of the substituted cyclopentadiene (B3395910), which is then reacted with a suitable metal precursor. researchgate.net

Fischer carbene complexes are versatile reagents in organometallic synthesis, capable of undergoing a variety of transformations to yield complex organic and organometallic structures. uwindsor.cabaranlab.org One notable application is in the construction of highly substituted cyclopentadiene rings. Research has demonstrated that β-amino-substituted α,β-unsaturated Fischer carbene complexes can react with alkynes through a formal [3+2] cycloaddition. researchgate.net This reaction, often carried out in donor solvents like pyridine (B92270) or acetonitrile, yields 5-(dialkylamino)-3-ethoxycyclopentadienes. researchgate.net These compounds serve as valuable precursors, as the dialkylamino group can later be hydrolyzed under acidic conditions to produce the corresponding cyclopentenone. researchgate.net

The general strategy involves the reaction of a chromium or tungsten pentacarbonyl carbene complex, which contains an ethoxy group and an α,β-unsaturated system, with an alkyne. The carbene ligand and part of the unsaturated system act as a three-carbon component, while the alkyne serves as the two-carbon component, cyclizing to form the five-membered cyclopentadiene ring. researchgate.net Furthermore, the transfer of carbene ligands from Group VI metals (like Cr, W) to other metals, such as rhodium, can generate new carbene complexes with altered reactivity, which can then be used in subsequent cyclization reactions to form substituted cyclopentadienes. electronicsandbooks.com

Table 1: Synthesis of Ethoxy-Substituted Cyclopentadienes via Fischer Carbene Complexes This table is interactive. You can sort and filter the data.

| Precursor Type | Reactant | Key Transformation | Product Type | Ref. |

|---|---|---|---|---|

| β-Amino-α,β-unsaturated Fischer Carbene (Cr, W) | Alkyne | Formal [3+2] Cycloaddition | 5-(Dialkylamino)-3-ethoxycyclopentadiene | researchgate.net |

| Group VI Fischer Carbene (Cr, W) | 1-Alken-3-ynes (with Rh catalyst) | Carbene Transmetalation & Cyclization | Vinylcyclopentadiene | electronicsandbooks.com |

Metal Atom Vapor Synthesis (MVS) is a powerful technique for preparing organometallic compounds that are often inaccessible by conventional solution-based methods. wikipedia.org The process involves the co-condensation of high-temperature metal vapors with a chosen organic ligand onto a cold surface, typically cooled with liquid nitrogen. wikipedia.org The freshly generated, highly reactive metal atoms can react directly with neutral ligands that would be unreactive towards bulk metals. wikipedia.org

While direct examples involving 1-ethoxycyclopenta-1,3-diene are not extensively documented, the principles of MVS are broadly applicable. For instance, tris(butadiene)molybdenum was successfully synthesized by co-condensing molybdenum vapor with butadiene. wikipedia.org By analogy, it is plausible to synthesize novel organometallic complexes by reacting vapors of transition metals (e.g., Fe, Cr, Mo, Ti) with this compound. This method could potentially lead to the formation of sandwich (metallocene) or half-sandwich complexes, such as (η⁵-EtO-C₅H₄)₂M or (η⁵-EtO-C₅H₄)M(CO)ₓ, by providing a low-temperature, solvent-free environment that favors the coordination of the diene to the reactive metal atoms. The technique has been successfully used to prepare zero-oxidation state complexes of lanthanides and other reactive metals. researchgate.net

Bonding and Structural Features in Metal-Diene Complexes

Cyclopentadienyl ligands and their derivatives are known to exhibit several bonding modes, or hapticities, with transition metals. wikipedia.orgfiveable.me

η³ (Trihapto): In this mode, only three contiguous carbon atoms of the ring are formally bonded to the metal, in a manner similar to an allyl ligand. This bonding mode is less common and is typically observed when there is a need to accommodate other ligands at the metal center or to satisfy a specific electron count. Changes in hapticity from η⁵ to η³ can occur during the course of a substitution reaction, creating a vacant coordination site on the metal. wikipedia.org

η¹ (Monohapto): This represents a σ-bond between the metal and a single sp³-hybridized carbon atom of the cyclopentadienyl ring. wikipedia.org The ring is no longer aromatic in this configuration. η¹-Cp complexes are often found for main group elements and can exist as intermediates in the formation of η⁵ complexes. wikipedia.org In some cases, complexes can exhibit mixed hapticity, for example, having both an η⁵ and an η¹ ligand, as seen in beryllocene. researchgate.net

The specific hapticity adopted by the 1-ethoxycyclopentadienyl ligand in a given complex depends on the metal, its oxidation state, and the steric and electronic properties of the other ligands present.

Metallacyclopentene structures are five-membered rings containing one metal atom and four carbon atoms, with one double bond within the carbon framework. These structures can be intermediates or stable products in various organometallic reactions. For instance, diruthenacyclopentenone complexes, which feature a Ru-C-C-C-C=O ring, are formed via the reaction of a diruthenium precursor with alkynes. researchgate.net

The synthesis of ethoxy-substituted cyclopentadienes from Fischer carbene complexes and alkynes proceeds through intermediates that can be viewed in the context of metallacycle formation. The formal [3+2] cycloaddition mechanism can involve the formation of a transient metallacyclic species that subsequently undergoes reductive elimination to yield the final cyclopentadiene product. The precise nature of these intermediates is complex, but the conceptual framework of metallacycle formation is central to understanding these transformations.

Steric Effects: The presence of bulky ancillary ligands (e.g., large phosphines like PPh₃ or PCy₃) on the metal can create steric repulsion with the ethoxy group on the cyclopentadienyl ring. This steric clash can influence the orientation of the cyclopentadienyl ligand or even induce a change in hapticity from η⁵ to η³ to relieve steric strain. wayne.edu

Electronic Effects: The electronic nature of co-ligands modulates the electron density at the metal center, which in turn affects the back-bonding to the cyclopentadienyl ligand. Strong π-acceptor ligands, such as carbon monoxide (CO), will compete with the cyclopentadienyl ring for metal d-electron density, potentially weakening the metal-Cp bond. Conversely, strong σ-donor ligands will increase electron density on the metal, which can enhance the bond to the π-accepting orbitals of the cyclopentadienyl ligand. The position of the ethoxy substituent on the ring can also lead to different electronic interactions and stability among regioisomers. elsevierpure.com

Therefore, the interplay between the substituted cyclopentadienyl ligand and the other ligands coordinated to the metal is crucial in determining the final geometry, stability, and reactivity of the organometallic complex. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | EtO-C₅H₅ |

| Tris(butadiene)molybdenum | Mo(C₄H₆)₃ |

| Carbon Monoxide | CO |

| Triphenylphosphine | PPh₃ |

| Tricyclohexylphosphine | PCy₃ |

| Pyridine | C₅H₅N |

| Acetonitrile | CH₃CN |

| Beryllocene | Be(C₅H₅)₂ |

| Tungsten Pentacarbonyl | W(CO)₅ |

Reactivity of Organometallic Derivatives

The reactivity of organometallic compounds is fundamentally influenced by the nature of the metal center and the electronic properties of its ligands. For a hypothetical organometallic complex involving this compound, the ethoxy group (-OEt) would act as an electron-donating group, increasing the electron density on the cyclopentadienyl ring and, consequently, on the metal center. This electronic modification would be expected to influence the reactivity of the complex in various transformations.

Carbometalation involves the addition of a carbon-metal bond across an unsaturated carbon-carbon bond. While there is a broad body of research on the carbometalation of dienes by early transition metal complexes, specific studies detailing the carbometalation reactions of organometallic derivatives of this compound are not readily found in the surveyed literature. uwindsor.ca

In a general sense, diene complexes of early transition metals like zirconium and hafnium can exist as (η⁴-s-cis-diene)metal structures or as metallacyclo-3-pentene structures. uwindsor.ca These complexes are known to undergo regio- and stereoselective carbometalation with various unsaturated substrates. uwindsor.ca The increased electron density on a metal center from an ethoxy-substituted cyclopentadienyl ligand could potentially enhance the nucleophilicity of the metal-carbon bonds, although specific experimental data for this compound is lacking.

The use of cyclopentadienyl-metal complexes as catalysts for polymerization is a cornerstone of materials science. However, specific examples of polymerization catalysis using complexes derived from this compound are not prominently documented.

Research has shown that chromium complexes featuring alkoxy-substituted cyclopentadienyl ligands can serve as highly active catalysts for the polymerization of ethylene (B1197577) when activated with methylaluminoxane (B55162) (MAO). acs.org This suggests that cyclopentadienyl ligands bearing alkoxy groups can be successfully employed in polymerization catalysis.

In the broader context of 1,3-diene polymerization, catalysts based on rare-earth metals like neodymium, often activated by aluminum alkyls, are highly effective for producing stereospecific polydienes (e.g., cis-1,4-polybutadiene). academie-sciences.frippi.ac.ir Similarly, nickel and cobalt complexes are also widely used. iupac.org The mechanism often involves the coordination of the diene to the metal center followed by insertion into a metal-allyl bond. iupac.org While the electronic effect of an ethoxy substituent on the cyclopentadienyl ligand could modulate the catalytic activity and selectivity, detailed studies for this compound complexes in this area are not available in the reviewed sources.

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. nih.gov Chiral dienes, in particular, have emerged as a powerful class of ligands for various transition metal-catalyzed reactions. nih.govsigmaaldrich.com These are typically C₂-symmetrical bicyclic dienes, which create a well-defined chiral environment around the metal center. sigmaaldrich.comd-nb.info

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. ethz.ch While numerous chiral auxiliaries have been developed and applied in synthesis, there is no evidence in the surveyed literature to suggest that this compound itself has been utilized as a chiral auxiliary or as a precursor to a widely used chiral ligand for asymmetric synthesis. The synthesis of chiral scaffolds often relies on more complex, rigid structures to effectively induce stereoselectivity. tandfonline.com

Synthetic Applications and Advanced Materials Chemistry

Building Blocks for Complex Organic Molecules

1-Ethoxycyclopenta-1,3-diene serves as a versatile building block in organic synthesis, particularly in the construction of intricate molecular architectures. Its utility stems from its conjugated diene system, which readily participates in various cycloaddition reactions, and the activating effect of the ethoxy group.

Synthesis of Polycyclic Compounds

This compound is a valuable precursor for the synthesis of polycyclic compounds, primarily through Diels-Alder reactions. masterorganicchemistry.comiitk.ac.in In these reactions, the cyclopentadiene (B3395910) ring acts as the diene component, reacting with a variety of dienophiles to form bicyclic adducts. The inherent strain and reactivity of the five-membered ring system, coupled with the electron-donating nature of the ethoxy group, facilitate these cycloadditions.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a new six-membered ring. mdpi.com When cyclic dienes like this compound are used, the reaction leads to the formation of bridged bicyclic systems. masterorganicchemistry.com The stereochemical outcome of these reactions is often highly controlled, a crucial aspect for the synthesis of complex, multi-ring structures.

Recent advancements have explored the use of related dienolates in anionic Diels-Alder reactions to create highly functionalized polycyclic products with significant stereoselectivity. nih.gov Furthermore, radical cascade reactions involving dienes have been developed to construct N-containing polycyclic skeletons in a regio- and stereoselective manner. rsc.org

Table 1: Examples of Polycyclic Systems Synthesized Using Diene Precursors

| Diene Type | Reaction Type | Resulting Polycyclic System | Reference |

| Cyclic Dienolates | Anionic Diels-Alder | Functionalized Polycyclic Adducts | nih.gov |

| 1,7-Dienes | Radical Annulation Cyclization | N-containing Polycyclic Skeletons | rsc.org |

| Thioether-tethered tetrayne | Pentadehydro-Diels–Alder | Benzo[c]thiophene derivatives | mdpi.com |

Construction of Heterocyclic Systems (e.g., Cyclopentenones, Dihydropyranones)

This compound is a key starting material for the synthesis of various heterocyclic compounds, including cyclopentenones and dihydropyranones. The ethoxy group in this compound makes it a masked enone, which can be unmasked under acidic conditions. This property is exploited in the synthesis of cyclopentenones. researchgate.net The initial diene can undergo various transformations, and subsequent hydrolysis of the enol ether moiety reveals the cyclopentenone core.

The construction of heterocyclic systems often involves cycloaddition reactions. nih.gov For instance, 2H-pyran-2-ones can act as dienes in Diels-Alder reactions, although they often require harsher conditions compared to non-aromatic cyclic dienes. chim.it The resulting cycloadducts can then be further transformed into various heterocyclic structures.

Research has also demonstrated the synthesis of highly substituted 3-ethoxycyclopentadienes from Fischer carbene complexes, which serve as precursors to cyclopentenones. researchgate.net These cyclopentadienes can be hydrolyzed under acidic conditions to yield the corresponding cyclopentenones in good yields. researchgate.net

Stereoselective Introduction of Chiral Centers

The stereoselective synthesis of molecules is a cornerstone of modern organic chemistry, and this compound and related dienes are instrumental in this endeavor. mdpi.com The creation of new stereogenic centers is often achieved through stereoselective reactions where one stereoisomer is preferentially formed. msu.edu A carbon atom bonded to four different groups is known as a chiral center. youtube.comyoutube.com

In the context of this compound, its participation in cycloaddition reactions provides a powerful method for introducing multiple chiral centers in a single step with high stereocontrol. The facial selectivity of the cycloaddition can be influenced by the substituents on the diene and the dienophile, as well as by the use of chiral catalysts or auxiliaries.

For example, palladium-catalyzed difunctionalization of 1,3-dienes can proceed enantioselectively, allowing for the creation of chiral products. d-nb.info These reactions often involve the formation of a π-allylpalladium intermediate that then reacts with a nucleophile. d-nb.info The use of chiral ligands on the palladium catalyst can effectively control the stereochemical outcome of the reaction. Furthermore, multicomponent coupling reactions involving dienes, ketones, and diboron (B99234) reagents have been shown to produce 1,3-diols with high diastereoselectivity. organic-chemistry.org

Polymer Chemistry

The unique structure of 1,3-dienes, including derivatives like this compound, makes them valuable monomers in polymer chemistry. Their ability to undergo controlled polymerization allows for the synthesis of polymers with specific microstructures and properties.

Monomer for Controlled Polymerizations

1,3-dienes are important monomers for producing polymers with specific selectivities, which in turn dictates their properties. researchgate.net Living anionic polymerization is a powerful technique to polymerize dienes, offering control over molecular weight and microstructure. nih.gov This method allows for the synthesis of polymers with narrow molecular weight distributions because the polymerization proceeds without termination or chain transfer reactions. uni-bayreuth.de

Various catalytic systems, including those based on rare-earth metals and copper, have been developed for the stereospecific polymerization of 1,3-dienes. researchgate.netmdpi.com The choice of metal, ligand, and monomer all play a crucial role in determining the resulting polymer's stereoregularity. researchgate.net For instance, certain copper-based catalysts can produce highly crystalline 3,4 syndiotactic poly(isoprene) and cis-1,4 poly(2,3-dimethyl-1,3-butadiene). mdpi.com Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile method for the controlled polymerization of a wide range of monomers, including dienes. sigmaaldrich.com

Block Copolymer Synthesis

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of well-defined block copolymers containing poly(1,3-diene) segments is an area of significant research. nih.gov These materials often exhibit unique properties due to the microphase separation of the different polymer blocks.

Living anionic polymerization is a key method for synthesizing block copolymers. nih.gov By sequentially adding different monomers to a living polymer chain, well-defined block copolymers can be prepared. For example, a block of a polydiene can be synthesized first, and then a second monomer can be added to grow another block.

Recent research has focused on the one-pot synthesis of recyclable poly(1,3-diene)-polyester block copolymers using yttrium-based catalysts. nih.govrsc.org This approach allows for the efficient production of block copolymers and offers a potential route for chemical recycling by selectively degrading the polyester (B1180765) block. nih.govrsc.org Additionally, living anionic terpolymerization involving 1,3-pentadiene (B166810) has been shown to produce terpolymers with alternating structures. mdpi.com

Future Research Directions and Challenges

Development of Novel Stereoselective Methodologies

The control of stereochemistry is a cornerstone of modern organic synthesis, and for 1,3-dienes, it dictates the geometry of subsequent cycloaddition products and the spatial arrangement of substituents in more complex molecules. Future research must prioritize the development of novel stereoselective methods for both the synthesis and reactions of 1-ethoxycyclopenta-1,3-diene.

A significant challenge lies in the stereoselective synthesis of substituted 1-ethoxycyclopenta-1,3-dienes. While methods for the stereoselective construction of acyclic 1,3-dienes are established, including transition-metal-catalyzed cross-coupling reactions and advanced olefination protocols, their application to cyclic systems like cyclopentadiene (B3395910) presents unique challenges due to ring strain and conformational constraints. Current time information in Bangalore, IN. Research should focus on adapting and refining these methods. For instance, palladium-catalyzed Suzuki-Miyaura couplings, which are known to be effective for creating dienes, could be explored for the stereospecific introduction of substituents onto the cyclopentadiene ring prior to the formation of the ethoxy diene. Current time information in Bangalore, IN.

Furthermore, the development of enantioselective reactions utilizing this compound as a prochiral substrate is a crucial frontier. This could involve asymmetric Diels-Alder reactions where a chiral catalyst, be it a Lewis acid or an organocatalyst, controls the facial selectivity of the dienophile's approach. The synthesis of highly substituted and enantiomerically enriched cyclopentane (B165970) derivatives, which are valuable synthons for natural product synthesis, would be a significant outcome. nih.gov

| Methodology | Potential Application | Key Challenge |

| Asymmetric Diels-Alder Reactions | Synthesis of chiral cyclopentane-based building blocks | Achieving high diastereo- and enantioselectivity |

| Transition-Metal Catalyzed C-H Functionalization | Direct, atom-economical introduction of substituents | Regioselectivity on the diene backbone |

| Organocatalytic Conjugate Additions | Enantioselective formation of functionalized cyclopentenes | Controlling the reactivity of the diene system |

Exploration of New Reactivity Pathways

Beyond its classic role as a diene in [4+2] cycloadditions, the reactivity of this compound is ripe for exploration. The electronic nature of the diene, influenced by the electron-donating ethoxy group, suggests a propensity for a range of pericyclic and transition-metal-catalyzed reactions that remain largely untapped.

Future investigations should delve into higher-order cycloadditions, such as [4+3], [6+4], and [8+2] reactions, which would provide rapid access to complex polycyclic systems. The enol ether moiety can also be exploited. For example, hydrolysis of the cycloadducts derived from this compound offers a facile route to cyclopentanone (B42830) derivatives, making the diene a masked equivalent of cyclopentadienone. nih.gov This "masked" reactivity is particularly valuable as cyclopentadienone itself is highly unstable. researchgate.net

Transition metal catalysis opens another vast avenue. Palladium-catalyzed telomerization, a process that dimerizes a 1,3-diene while incorporating a nucleophile, could be applied to this compound to generate functionalized C10- and C20- building blocks. umass.edu Similarly, carbonylation reactions could introduce carbonyl, carboxyl, or ester groups, further diversifying the accessible molecular scaffolds. umass.edu The activation of C-H bonds within the diene system by metals like rhodium or iridium is another promising area for creating novel carbon-carbon and carbon-heteroatom bonds.

Green Chemistry Approaches in Synthesis and Applications

The principles of green chemistry are integral to the future of chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ontosight.aifrontiersin.org Applying these principles to the synthesis and use of this compound is a critical challenge.

Current syntheses of cyclopentadiene derivatives often rely on traditional methods that may not be environmentally benign. Future research should focus on developing greener synthetic routes. This includes the use of catalytic methods over stoichiometric reagents to improve atom economy. nih.gov For instance, developing catalytic methods for the direct ethoxylation of cyclopentadiene would be a significant improvement over multi-step sequences.

The choice of solvents is another key aspect. Exploring the use of greener solvents, such as bio-derived solvents or even water, for reactions involving this compound would reduce the environmental impact. researchgate.net Furthermore, designing processes that operate at lower temperatures and pressures will contribute to energy efficiency. The ultimate goal is to develop a lifecycle for this compound that is sustainable from its synthesis to its application and eventual degradation. nih.gov

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Atom Economy | Catalytic synthesis and functionalization | Reduced waste generation |

| Safer Solvents and Auxiliaries | Use of bio-based or aqueous solvent systems | Reduced environmental pollution and hazard |

| Design for Energy Efficiency | Development of low-temperature and low-pressure reactions | Lower energy consumption and carbon footprint |

| Use of Renewable Feedstocks | Sourcing cyclopentadiene from renewable bio-based sources | Reduced reliance on fossil fuels |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. academicdirect.org For this compound, advanced computational modeling offers a powerful approach to accelerate the discovery of new reactions and to understand complex reaction mechanisms.

DFT calculations can be employed to model the transition states of various reactions, such as Diels-Alder cycloadditions. nih.govmdpi.com This allows for the prediction of reaction barriers, stereoselectivity (endo/exo selectivity), and regioselectivity, guiding experimental efforts towards the most promising avenues. researchgate.net For example, computational studies can help in the rational design of chiral catalysts for asymmetric transformations by modeling the catalyst-substrate interactions. mdpi.com

Moreover, computational models can be used to investigate the electronic properties of this compound and its derivatives, predicting their nucleophilicity and electrophilicity. mdpi.com This information is crucial for anticipating its behavior in polar reactions. The energetics of different reaction pathways, such as concerted versus stepwise mechanisms in cycloadditions, can also be elucidated, providing a deeper understanding of the underlying chemical principles. nih.govfrontiersin.orgnih.gov

Integration with Materials Science for Functional Development

The unique structural features of this compound make it an attractive monomer for the synthesis of advanced functional materials. The diene functionality is amenable to various polymerization techniques, and the ethoxy group provides a handle for post-polymerization modification or can influence the final properties of the material.

A significant area of future research is the synthesis of polymers with pendant cyclopentadiene groups, which can be derived from this compound. google.com These pendant groups can undergo reversible Diels-Alder reactions, leading to the formation of self-healing polymers and thermally reversible cross-linked materials. google.com The ability to control the polymerization of dienes, for instance through Ziegler-Natta or acyclic diene metathesis (ADMET) polymerization, opens up possibilities for creating polymers with specific microstructures and properties. orgoreview.com

The integration of this compound into block copolymers is another promising direction. rsc.org By combining a poly(this compound) block with other polymer blocks (e.g., polyesters), materials with tailored properties, such as enhanced miscibility or recyclability, can be designed. rsc.orgmdpi.com The development of cyclopentadiene-functionalized polymers for applications in coatings, adhesives, and advanced composites is a key challenge that will require close collaboration between synthetic chemists and materials scientists. umass.eduontosight.ai

| Material Type | Role of this compound | Potential Application |

| Self-Healing Polymers | Monomer for polymers with thermally reversible crosslinks | Coatings, adhesives with extended lifespan |

| Functional Block Copolymers | Monomer for creating tailored block architectures | Nanostructured materials, compatibilizers |

| Specialty Resins and Polymers | Building block for advanced materials | High-performance composites, specialty plastics |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-ethoxycyclopenta-1,3-diene, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via alkoxylation of cyclopentadiene derivatives. A modified Danishefsky approach (used for analogous alkoxy-dienes) involves substituting cyclopentadiene with ethoxide under controlled anhydrous conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect regioselectivity and byproduct formation. Ethoxy group stability under acidic/basic conditions must be monitored via TLC or GC-MS to optimize yields .

Q. How does this compound function as a diene in Diels-Alder reactions, and what experimental parameters enhance cycloaddition efficiency?

- Methodological Answer : The ethoxy group increases electron density in the conjugated system, accelerating reactivity as a diene. To maximize regioselectivity:

- Use electron-deficient dienophiles (e.g., maleic anhydride).

- Conduct reactions in non-polar solvents (toluene) at 60–80°C.

- Monitor reaction progress via -NMR to track disappearance of the diene’s vinylic protons (~5.5–6.0 ppm). Quenching with aqueous workup and column chromatography isolates adducts .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- -NMR : Look for ethoxy methyl protons at ~1.3 ppm (triplet) and conjugated diene protons at 5.5–6.0 ppm (multiplet).

- IR : C-O stretch of the ethoxy group at ~1100 cm.

- GC-MS : Base peak at m/z 66 (cyclopentadiene fragment) with M at m/z 124. Validate assignments via comparison with computational spectra (DFT/B3LYP) .

Q. Does the ethoxy substituent influence the aromaticity of the cyclopentadiene ring, and how is this evaluated experimentally?

- Methodological Answer : The ethoxy group disrupts full conjugation but retains partial aromaticity. Evaluate via:

- NICS (Nucleus-Independent Chemical Shift) calculations : Negative NICS(0) values indicate aromatic character.

- UV-Vis : Compare λ with unsubstituted cyclopentadiene; bathochromic shifts suggest extended conjugation .

Q. What are the key stability considerations for storing this compound, and how are decomposition pathways mitigated?

- Methodological Answer : The compound is prone to dimerization and oxidation. Store under inert gas (Ar) at –20°C with stabilizers (BHT). Monitor purity via periodic GC-MS. Avoid prolonged exposure to light or moisture, which accelerate ether cleavage .

Advanced Research Questions

Q. How do substituents like ethoxy alter the transition state geometry in Diels-Alder reactions, and what computational tools validate these effects?

- Methodological Answer : The ethoxy group increases asynchronicity in the transition state (TS). Use DFT (M06-2X/6-311++G**) to model TS structures. Electron Localization Function (ELF) analysis reveals charge transfer from the ethoxy-O to the dienophile. Compare activation barriers (ΔG) with/without substituents .

Q. Why do conflicting reports exist regarding the detection of cyclopentadiene derivatives in oxidative environments, and how can these discrepancies be resolved?

- Methodological Answer : Contradictions arise from differences in experimental conditions (e.g., φ=0.5 vs. φ=1.0 in JSR studies). Replicate experiments using controlled O/fuel ratios and in situ FTIR to track intermediates. Cross-validate with high-resolution MS to distinguish cyclopentadiene derivatives from isobaric interferences .

Q. What mechanistic insights can be gained from studying the Pauson-Khand reaction with this compound, and how does this inform catalyst design?

- Methodological Answer : The ethoxy group stabilizes η-complexation with Co(CO), favoring CO insertion over side reactions. Monitor reaction kinetics via in situ IR spectroscopy. Optimize catalyst loading (5–10 mol%) and CO pressure (1–3 atm) to suppress alkene isomerization .

Q. How can sustainable synthesis routes for this compound be developed, and what metrics assess their environmental impact?

- Methodological Answer : Explore bio-based feedstocks (e.g., furfural derivatives) via acid-catalyzed cyclization. Apply life-cycle assessment (LCA) to compare energy use, waste generation, and CO emissions vs. petrochemical routes. Prioritize atom economy and solvent recovery (e.g., cyclopentyl methyl ether) .

Q. What strategies address regioselectivity challenges in functionalizing this compound for pharmaceutical intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.